5-Chloro 7-Deschloropiperaquine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Chloro 7-Deschloropiperaquine is heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, making it a key target for antimalarial drugs .
Mode of Action
This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This inhibition disrupts the parasite’s ability to detoxify heme, which is a byproduct of hemoglobin digestion .
Biochemical Pathways
By inhibiting heme polymerase, this compound disrupts the heme detoxification pathway in the malaria parasite . This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
Pharmacokinetics
Similar compounds like chloroquine are known to be well-absorbed orally and widely distributed in the body . They are metabolized in the liver and have a long elimination half-life .
Result of Action
The result of this compound’s action is the death of the malaria parasite. By inhibiting heme polymerase and disrupting the heme detoxification pathway, the parasite accumulates toxic levels of heme, which ultimately leads to its death .
Biochemical Analysis
Cellular Effects
The cellular effects of 5-Chloro 7-Deschloropiperaquine are not well-studied. Piperaquine, the parent compound, is known to inhibit the P. Falciparum parasite’s haem detoxification pathway . It is possible that this compound may have similar effects on cells, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of Piperaquine inhibition of the haem detoxification pathway is expected to be similar to that of Chloroquine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro 7-Deschloropiperaquine typically involves the chlorination of piperaquine. The process includes the following steps:
Starting Material: Piperaquine is used as the starting material.
Chlorination: The chlorination reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of piperaquine are subjected to chlorination using industrial-grade chlorinating agents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro 7-Deschloropiperaquine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro 7-Deschloropiperaquine is used as a reference standard in analytical chemistry for the development and validation of analytical methods .
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of piperaquine and its derivatives .
Medicine: The compound is investigated for its potential antimalarial activity and its role as an impurity in piperaquine formulations .
Industry: In the pharmaceutical industry, it is used for quality control and assurance in the production of antimalarial drugs .
Comparison with Similar Compounds
Piperaquine: A widely used antimalarial drug with a similar structure but without the chlorine substitution.
Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group.
Uniqueness: 5-Chloro 7-Deschloropiperaquine is unique due to its specific chlorination pattern, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-5-6-23-26(21-22)33-9-7-27(23)36-17-13-34(14-18-36)11-2-12-35-15-19-37(20-16-35)28-8-10-32-25-4-1-3-24(31)29(25)28/h1,3-10,21H,2,11-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCGHMUHOXCTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C(=NC=C3)C=CC=C4Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918879-09-1 |
Source
|
Record name | 7-Chloro-4-(4-(3-(4-(5-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918879091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-CHLORO-4-(4-(3-(4-(5-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B11YN0DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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